molecular formula C15H12Cl3NO2 B5696991 3-chloro-N-(3,5-dichlorophenyl)-4-ethoxybenzamide

3-chloro-N-(3,5-dichlorophenyl)-4-ethoxybenzamide

Cat. No. B5696991
M. Wt: 344.6 g/mol
InChI Key: WSTDTEZNBTZFGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-(3,5-dichlorophenyl)-4-ethoxybenzamide is a chemical compound that belongs to the class of benzamide derivatives. It is commonly referred to as DCFEB and is used in various scientific research studies. This compound has gained significant attention due to its potential therapeutic properties, including anti-inflammatory, analgesic, and anti-cancer effects.

Mechanism of Action

The mechanism of action of DCFEB involves the inhibition of various enzymes and signaling pathways. It has been shown to inhibit cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. DCFEB also inhibits the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and cancer progression. Additionally, DCFEB has been found to induce apoptosis in cancer cells by modulating the expression of various genes involved in cell survival.
Biochemical and Physiological Effects:
DCFEB has been shown to possess various biochemical and physiological effects. It has been found to reduce the levels of inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α). DCFEB also inhibits the migration and invasion of cancer cells, which is essential for cancer metastasis. Furthermore, DCFEB has been shown to induce cell cycle arrest and apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

DCFEB has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. Moreover, it has been extensively studied for its potential therapeutic properties, making it a valuable tool for drug discovery. However, DCFEB also has some limitations. Its solubility in water is limited, which can affect its bioavailability in vivo. Additionally, its mechanism of action is not fully understood, which can limit its application in certain research studies.

Future Directions

There are several future directions for the study of DCFEB. One potential direction is to investigate its potential as a therapeutic agent for various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another potential direction is to study its role in cancer therapy, particularly in combination with other chemotherapeutic agents. Furthermore, the development of novel formulations of DCFEB with improved solubility and bioavailability can enhance its therapeutic potential. Overall, the study of DCFEB is an exciting area of research that has the potential to lead to the development of novel therapeutics for various diseases.

Synthesis Methods

The synthesis method of DCFEB involves the reaction of 3,5-dichloroaniline with 4-ethoxybenzoyl chloride in the presence of a base. The resulting compound is then chlorinated with thionyl chloride and further treated with ammonia to yield DCFEB. This synthesis method has been optimized to produce high yields of DCFEB with good purity.

Scientific Research Applications

DCFEB has been extensively studied for its potential therapeutic properties. It has been shown to possess anti-inflammatory and analgesic effects in various animal models. Moreover, DCFEB has been found to inhibit the growth of cancer cells, making it a potential candidate for cancer therapy. Its ability to modulate various signaling pathways involved in cancer progression has been extensively studied.

properties

IUPAC Name

3-chloro-N-(3,5-dichlorophenyl)-4-ethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl3NO2/c1-2-21-14-4-3-9(5-13(14)18)15(20)19-12-7-10(16)6-11(17)8-12/h3-8H,2H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSTDTEZNBTZFGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(3,5-dichlorophenyl)-4-ethoxybenzamide

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